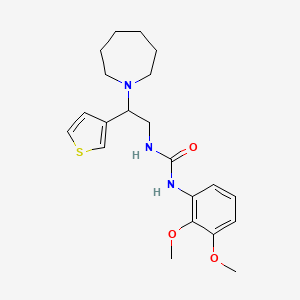

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-26-19-9-7-8-17(20(19)27-2)23-21(25)22-14-18(16-10-13-28-15-16)24-11-5-3-4-6-12-24/h7-10,13,15,18H,3-6,11-12,14H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMIVTHSHCHKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Thiophene Substitution: The thiophene moiety is introduced via a substitution reaction, often using thiophene derivatives and suitable electrophiles.

Urea Formation: The final step involves the formation of the urea linkage by reacting an amine with an isocyanate or carbamate derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related urea derivatives, emphasizing substituent effects, pharmacological relevance, and physicochemical properties.

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Findings:

Substituent Effects on Lipophilicity and Bioavailability The target compound’s thiophene and azepane groups increase logP (~3.5), suggesting moderate lipophilicity, which may enhance blood-brain barrier penetration compared to simpler ureas like 1-(3-isopropylphenyl)-3,3-dimethylurea (logP ~2.3) .

Role of Dimethoxyphenyl Groups

- The 2,3-dimethoxyphenyl moiety in the target compound and M100907 is associated with high-affinity binding to serotonin receptors (e.g., 5-HT2A). M100907’s clinical success as an antagonist underscores the pharmacophoric importance of this group in CNS-targeting agents .

Impact of Heterocycles Thiophene in the target compound and 1-(2-((S)-piperidin-3-ylcarbamoyl)-5-(3-fluorophenyl)thiophen-3-yl)urea () may facilitate π-π stacking with aromatic residues in binding pockets. However, sulfur-containing rings can also increase susceptibility to oxidative metabolism .

Bulkiness and Steric Effects

- The oxaadamantyl group in introduces steric bulk, which may hinder binding to flat binding sites but improve selectivity for hydrophobic pockets. In contrast, the target compound’s azepane balances bulk and flexibility .

Synthetic Accessibility

- Ureas with simple substituents (e.g., 1-(3-isopropylphenyl)-3,3-dimethylurea ) are synthesized in one step, while complex derivatives like the target compound likely require multi-step routes involving carbamate intermediates (analogous to ’s two-step method) .

Biological Activity

The compound 1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Azepane Ring : Achieved through cyclization reactions using appropriate precursors.

- Introduction of the Thiophene Moiety : This is often accomplished via cross-coupling reactions such as Suzuki or Stille coupling.

- Urea Formation : The final step involves the condensation of the azepane and thiophene derivatives with a suitable isocyanate to form the urea linkage.

Biological Activity

The biological activity of 1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has been investigated in various studies, indicating its potential as an anticancer agent and its effects on specific biological pathways.

The compound may interact with molecular targets such as enzymes and receptors, modulating their activity through binding interactions. Potential mechanisms include:

- Signal Transduction Modulation : Influencing pathways that regulate cell growth and apoptosis.

- Enzyme Inhibition : Acting on specific enzymes involved in metabolic processes.

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds, which may provide insights into the activity of this specific urea derivative.

-

Cytotoxicity Studies :

- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the sub-micromolar range .

- Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, suggesting a mechanism involving programmed cell death .

-

Structure-Activity Relationship (SAR) :

- SAR studies identified that modifications in the aromatic rings could enhance biological potency. For example, the introduction of electron-donating groups significantly improved activity against certain cancer cell lines .

- The presence of the azepane ring may confer unique properties compared to similar compounds with piperidine or morpholine rings.

Data Table

| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea | MCF-7 | < 0.5 | Apoptosis induction |

| Similar Urea Derivative | HeLa | 0.76 | Enzyme inhibition |

| Another Related Compound | A549 (Lung Cancer) | 0.11 | Signal transduction modulation |

Q & A

Q. Table 1: Yield Optimization Data

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 65 |

| PdCl₂(dppf) | THF | 60 | 72 |

| CuI (Ullmann) | Toluene | 110 | 45 |

Statistical analysis (e.g., Design of Experiments) identifies key factors. Prioritize PdCl₂(dppf)/THF at 60°C for reproducibility .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) to resolve azepane (δ 1.4–2.1 ppm), thiophene (δ 6.8–7.5 ppm), and urea NH (δ 8.2–8.5 ppm). 2D experiments (COSY, HSQC) confirm connectivity .

- X-ray crystallography : Resolve absolute stereochemistry (e.g., SHELXL refinement ). Dihedral angles between thiophene and dimethoxyphenyl groups indicate conformational flexibility .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

Contradictions may arise from:

- Assay variability : Compare cell lines (HEK293 vs. HeLa), incubation times (24h vs. 48h), or compound concentrations (IC₅₀ values).

- Orthogonal validation : Use surface plasmon resonance (SPR) to validate kinase binding affinity alongside enzymatic assays .

- Meta-analysis : Pool data from ≥3 independent studies (e.g., random-effects model) to identify trends .

Example : Discrepancies in IC₅₀ for kinase inhibition (1.2 µM vs. 3.8 µM) were resolved by standardizing ATP concentrations (1 mM vs. 10 mM) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Kinase inhibition : ADP-Glo™ assay with recombinant kinases (e.g., EGFR, Aurora B) .

- Cytotoxicity : MTT assay (48h exposure, IC₅₀ calculation) in cancer cell lines .

- Apoptosis markers : Western blot for cleaved caspase-3/PARP .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Analog synthesis : Modify substituents (e.g., replace thiophene with furan, vary methoxy positions) .

Bioactivity profiling : Test analogs in kinase inhibition and cytotoxicity assays.

QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity .

Q. Table 2: SAR Data for Analogues

| Substituent | Kinase IC₅₀ (µM) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| Thiophene-3-yl | 1.5 | 8.2 |

| Furan-2-yl | 4.7 | >50 |

| 3,4-Dimethoxyphenyl | 2.1 | 12.4 |

Basic: How to evaluate the compound’s stability under storage and physiological conditions?

Answer:

- Forced degradation : Expose to pH 1–13 (HCl/NaOH), 40–80°C, UV light (ICH Q1A guidelines). Monitor by HPLC .

- Plasma stability : Incubate in human plasma (37°C, 24h). Quench with acetonitrile, analyze degradation products via LC-MS .

Key finding : Degrades rapidly at pH <3 (t₁/₂ = 2h), stable at 4°C in dark (t₁/₂ >6 months) .

Advanced: What computational and experimental methods determine the binding mode with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Glide to predict binding poses (e.g., urea NH hydrogen-bonding with kinase hinge region) .

- MD simulations : 100-ns simulations (AMBER) to assess binding stability (RMSD <2 Å) .

- X-ray co-crystallography : Soak crystals of target protein (e.g., EGFR) with compound. Refine using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.